Diastereomeric Complexity: Quantifying the Stereochemical Distinction Between 2-Ethyl and Unsubstituted Tetrahydropyranyl-Pyridine Building Blocks
CAS 28538-92-3 contains one stereocenter at the C2 position of the tetrahydropyran ring (the carbon bearing the ethyl substituent) in addition to the stereocenter at C4 where the pyridine ring is attached. This structural arrangement yields a compound that exists as a mixture of diastereomers . In contrast, the comparator analog 4-(tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0) lacks the 2-ethyl substituent and is achiral at the tetrahydropyran ring, existing as a single stereochemical entity at this position . The 2-ethyl group also confers an additional hydrogen bond acceptor site (the oxygen lone pair orientation may be influenced) and introduces steric bulk absent in the unsubstituted analog.
| Evidence Dimension | Number of stereocenters in tetrahydropyran ring |
|---|---|
| Target Compound Data | 2 stereocenters (C2 and C4) |
| Comparator Or Baseline | 4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0): 1 stereocenter (C4 only) |
| Quantified Difference | +1 stereocenter; diastereomeric mixture vs. single stereoisomer at tetrahydropyran positions |
| Conditions | Structural analysis based on canonical SMILES and IUPAC nomenclature |
Why This Matters
The diastereomeric nature of CAS 28538-92-3 means that any product synthesized from it will inherit this stereochemical complexity — a critical consideration for medicinal chemistry SAR studies where stereochemistry can profoundly influence target binding and pharmacokinetics.
